Glycolic Acid

Description

Based on the available information included in this report, the CIR Expert Panel concludes that Glycolic and Lactic Acid, their common salts and their simple esters, are safe for use in cosmetic products at concentrations less than or equal to 10%, at final formulation pH greater than or equal to 3.5, when formulated to avoid increasing sun sensitivity or when directions for use include the daily use of sun protection. These ingredients are safe for use in salon products at concentrations less than or equal to 30%, at final formulation pH greater than or equal to 3.0, in products designed for brief, discontinuous use followed by thorough rinsing from the skin, when applied by trained professionals, and when application is accompanied by directions for the daily use of sun protection...this compound...

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glycolate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Populus tremula, Psychotria punctata, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

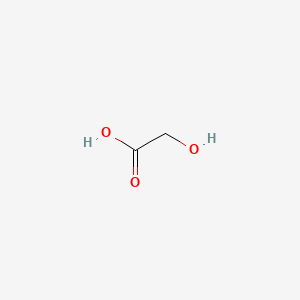

This compound (or hydroxyacetic acid) is the smallest alpha-hydroxy acid (AHA). This colorless, odorless, and hygroscopic crystalline solid is highly soluble in water. Due to its excellent capability to penetrate skin, this compound finds applications in skin care products, most often as a chemical peel. It may reduce wrinkles, acne scarring, hyperpigmentation and improve many other skin conditions, including actinic keratosis, hyperkeratosis, and seborrheic keratosis. Once applied, this compound reacts with the upper layer of the epidermis, weakening the binding properties of the lipids that hold the dead skin cells together. This allows the outer skin to dissolve revealing the underlying skin. (L1909)

RN given refers to parent cpd

Properties

IUPAC Name |

2-hydroxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMRFAOFKBGASW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26124-68-5, Array |

Source

|

| Record name | Glycolic acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0025363 |

Source

|

| Record name | Glycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. |

Source

|

| Record name | Glycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

100 °C, BP: decomposes |

Source

|

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ethyl ether, Soluble in methanol, acetone, acetic acid, Solubility in water: very good |

Source

|

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.49 at 25 °C/4 °C, Relative density (water = 1): 1.49 |

Source

|

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.6 |

Source

|

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], 2.0X10-2 mm Hg at 25 °C (extrapolated) |

Source

|

| Record name | Glycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, translucent solid, Solid glycolic acid forms colorless, monoclinic, prismatic crystals., Orthorhombic needles from water; leaves from diethyl ether | |

CAS No. |

79-14-1, 26124-68-5 |

Source

|

| Record name | Glycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-hydroxy-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026124685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WT12SX38S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

78-80 °C (alpha-modification); 63 °C (beta-modification, metastable), MP: 79.5 °C, 75 - 80 °C, 80 °C |

Source

|

| Record name | Glycolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Core Mechanism of Glycolic Acid in Dermal Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolic acid (GA), the smallest of the alpha-hydroxy acids (AHAs), is a widely utilized agent in dermatological formulations for its rejuvenating effects on the skin. Its efficacy is largely attributed to its interaction with and modulation of dermal fibroblast activity. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on dermal fibroblasts. It consolidates findings on cellular signaling pathways, presents quantitative data on its impact on extracellular matrix (ECM) components, and details the experimental protocols used to elucidate these mechanisms. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of dermatological drugs and skincare.

Introduction

Dermal fibroblasts are the primary cell type in the dermis and are responsible for synthesizing and maintaining the extracellular matrix (ECM), which provides structural and biochemical support to the surrounding cells. The ECM is predominantly composed of collagen, elastin, and glycosaminoglycans (GAGs) such as hyaluronic acid. The aging process, particularly photoaging, leads to a decline in fibroblast activity and a subsequent reduction in the integrity and quality of the ECM, manifesting as wrinkles, fine lines, and loss of skin elasticity.

This compound has been shown to counteract these signs of aging by directly stimulating dermal fibroblasts.[1][[“]] This guide will dissect the direct and indirect mechanisms of action of this compound on these critical dermal cells.

Signaling Pathways Modulated by this compound

The biological effects of this compound on dermal fibroblasts are a result of a complex interplay of direct stimulation and indirect signaling cascades, often involving crosstalk with epidermal keratinocytes.

Direct Effects on Dermal Fibroblasts

While the precise intracellular signaling cascade initiated by this compound within fibroblasts is still an area of active research, evidence suggests the involvement of pathways that regulate cellular proliferation and extracellular matrix synthesis. It is proposed that alpha-hydroxy acids, including this compound, may influence fibroblast activity through the regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[3] The TGF-β pathway is a well-established regulator of collagen synthesis in fibroblasts.

Caption: Direct signaling pathway of this compound in dermal fibroblasts.

Indirect Effects Mediated by Keratinocytes

This compound also modulates fibroblast activity indirectly through its effects on epidermal keratinocytes. Treatment of keratinocytes with this compound leads to the release of cytokines, most notably Interleukin-1α (IL-1α).[1][3] This cytokine then acts on dermal fibroblasts to modulate matrix degradation and collagen synthesis.[1] This highlights a crucial intercellular communication network in the skin's response to this compound.

Caption: Indirect signaling of this compound via keratinocyte-fibroblast crosstalk.

Quantitative Data on Fibroblast Response

The following tables summarize the quantitative effects of this compound on dermal fibroblast proliferation and the synthesis of key extracellular matrix components as reported in various in vitro studies.

Table 1: Effect of this compound on Dermal Fibroblast Proliferation

| Concentration of this compound | Incubation Time | Assay Method | Result | Reference |

| 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | 24 hours | MTT Assay | Dose-dependent increase in cell proliferation.[4] | [4] |

| Not Specified | In vitro | Cell Proliferation Assay (MTT) | Steady increase in a dose-dependent manner.[5] | [5] |

| Lower concentrations (< 0.1%) | Not Specified | Not Specified | No effect on proliferation of adult human dermal fibroblasts.[6] | [6] |

Table 2: Effect of this compound on Collagen Synthesis in Dermal Fibroblasts

| Concentration of this compound | Incubation Time | Assay Method | Result | Reference |

| 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | 24 hours | PICP Enzyme Immunoassay, [³H]proline Incorporation | Dose-dependent increase in collagen production.[4] | [4] |

| Lower concentrations (< 0.1%) | Not Specified | Not Specified | Increased collagen synthesis.[6] | [6] |

| Not Specified | 24 hours | [³H]proline Incorporation (measuring hydroxyproline) | Elevated collagen production.[7][8] | [7][8] |

| Not Specified | In vitro | PICP Enzyme Immunoassay, [³H]proline Incorporation | Greater amount of collagen production in a dose-dependent manner.[5] | [5] |

Table 3: Effect of this compound on Other Extracellular Matrix Components

| ECM Component | This compound Effect | Reference |

| Hyaluronic Acid | Increased biosynthesis and secretion.[3] | [3] |

| Glycosaminoglycans | Increased biosynthesis and secretion.[3] | [3] |

| MMP-2 | Inhibited activity (0.01% to 0.4%).[6] | [6] |

| MMP-9 | Inhibited activity (0.06% to 0.09%).[6] | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound on dermal fibroblasts.

Cell Culture and Treatment

-

Cell Type: Primary human dermal fibroblasts are typically used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol:

-

Fibroblasts are seeded in appropriate culture plates (e.g., 96-well plates for proliferation assays, larger plates for collagen quantification).

-

Cells are grown to semi-confluence.

-

The growth medium is replaced with a serum-free or low-serum medium for a period of serum starvation (e.g., 24 hours) to synchronize the cells.

-

The starvation medium is then replaced with fresh medium containing various concentrations of this compound for the desired incubation period (e.g., 24 hours).[4][7]

-

Caption: General experimental workflow for in vitro studies.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Plating: Seed human dermal fibroblasts in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound for the desired duration.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Quantification of Collagen Synthesis

This immunoassay quantifies the amount of PICP released into the cell culture medium, which is directly proportional to the amount of newly synthesized type I collagen.

-

Sample Collection: After treating fibroblasts with this compound, collect the cell culture supernatant.

-

ELISA Procedure: Follow the manufacturer's protocol for the specific PICP ELISA kit. This typically involves adding the culture supernatant to wells coated with anti-PICP antibodies, followed by the addition of a secondary antibody conjugated to an enzyme, and finally a substrate to produce a colorimetric signal.

-

Quantification: Measure the absorbance and calculate the PICP concentration based on a standard curve.

This method measures the incorporation of radioactive proline into newly synthesized collagen.

-

Cell Treatment: Incubate fibroblasts with this compound as described.

-

Radiolabeling: Add [³H]proline to the culture medium and incubate for a defined period (e.g., 24 hours).[7]

-

Harvesting: Harvest the cells and culture medium.

-

Collagen Digestion: Separate collagen from other proteins, often by enzymatic digestion (e.g., with collagenase).

-

Hydroxyproline Measurement: Hydrolyze the collagen and measure the amount of radioactive hydroxyproline, a unique amino acid in collagen, using scintillation counting.[7]

Sirius Red is a dye that specifically binds to collagen fibers.

-

Sample Preparation: Collect cell culture medium or prepare cell lysates.

-

Staining: Add Sirius Red solution to the samples and incubate.[10][11]

-

Precipitation and Washing: Centrifuge to precipitate the collagen-dye complex and wash to remove unbound dye.[10][11]

-

Elution: Elute the bound dye using a basic solution (e.g., NaOH).[10]

-

Quantification: Measure the absorbance of the eluate at a specific wavelength (e.g., 540 nm).[12]

Quantification of Hyaluronic Acid Synthesis

An Enzyme-Linked Immunosorbent Assay (ELISA) using a hyaluronic acid binding protein can be employed.

-

Sample Collection: Collect the culture supernatant from this compound-treated fibroblasts.

-

HA-ELISA:

-

Coat a microplate with hyaluronic acid binding protein.

-

Add the culture supernatant samples and standards to the wells.

-

Add a biotinylated HA probe.

-

Add an enzyme-conjugated avidin/streptavidin.

-

Add a substrate to produce a colorimetric signal.

-

Measure the absorbance and determine the HA concentration from a standard curve.

-

Conclusion

This compound exerts a multifaceted influence on dermal fibroblasts, directly stimulating their proliferation and the synthesis of crucial extracellular matrix components like collagen and hyaluronic acid. It also indirectly modulates fibroblast activity through a signaling crosstalk with epidermal keratinocytes involving the release of cytokines such as IL-1α. The potential involvement of the TGF-β signaling pathway in the direct effects of this compound on fibroblasts presents a promising avenue for further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in dermatology. A deeper understanding of these core mechanisms will facilitate the development of more targeted and effective anti-aging and skin rejuvenation therapies.

References

- 1. Biological effects of this compound on dermal matrix metabolism mediated by dermal fibroblasts and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. The effect of this compound on cultured human skin fibroblasts: cell proliferative effect and increased collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased in vivo collagen synthesis and in vitro cell proliferative effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of this compound on Human Dermal Fibroblasts: Increased Collagen Synthesis and Inhibition of MMP-2/9 -Proceedings of the SCSK Conference | Korea Science [koreascience.kr]

- 7. This compound modulation of collagen production in human skin fibroblast cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Modulation of Collagen Production in Human Skin Fibroblast Cultures In Vitro | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Early Research on Glycolic Acid and Collagen Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early research investigating the effects of glycolic acid on collagen production. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Quantitative Data Summary

Early in vitro and in vivo studies consistently demonstrated that this compound stimulates collagen synthesis in a dose-dependent manner. The following tables summarize the key quantitative findings from this foundational research.

| Study | Cell/Animal Model | This compound Concentration | Key Quantitative Finding | Measurement Technique |

| Moy et al. (1996) | Human Skin Fibroblasts | Not specified | Elevated collagen production | Radioactively labeled proline/hydroxyproline assay[1][2] |

| Kim et al. (1998) | Human Skin Fibroblasts | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Dose-dependent increase in cell proliferation and collagen production | MTT assay, PICP enzyme immunoassay, [³H]-proline labeled collagen assay[3][4] |

| Kim et al. (1998) | Hairless Mice | Not specified | Greater collagen synthesis compared to lactic acid and control | Northern blot for type I collagen mRNA, histometric analysis[4] |

| Unknown Author (2001) | Human Dermal Fibroblasts | 75µg/ml | Significant increase in Type I collagen mRNA expression | Northern analysis |

| Unknown Author (2003) | Human Dermal Fibroblasts | < 0.1% | Increase in collagen synthesis | Not specified |

| Study | Key Finding on Fibroblast Proliferation |

| Kim et al. (1998) | This compound treatment increased fibroblast proliferation in a dose-dependent manner. |

| Unknown Author (2003) | This compound had no effect on the proliferation of adult human dermal fibroblasts. |

Experimental Protocols

The following sections detail the methodologies employed in the seminal studies that established the link between this compound and increased collagen production.

In Vitro Fibroblast Culture and this compound Treatment

Objective: To assess the direct effect of this compound on collagen synthesis and proliferation in human dermal fibroblasts.

Methodology:

-

Cell Culture: Normal human dermal fibroblasts were cultured in appropriate growth media until they reached semi-confluence.

-

This compound Incubation: The culture medium was then replaced with a medium containing various concentrations of this compound (e.g., 10⁻⁶ M to 10⁻⁴ M). Cells were typically incubated for 24 hours.

-

Concurrent Assays: Following incubation, cell proliferation and collagen synthesis were measured using various techniques as described below.

Measurement of Collagen Synthesis

Principle: Proline is a major amino acid component of collagen. By providing a radioactive isotope of proline ([³H]-proline) to the cell culture, the amount of newly synthesized collagen can be quantified by measuring the incorporated radioactivity.

Protocol:

-

Radioactive proline ([³H]-proline) was added to the fibroblast cultures during the this compound incubation period.

-

After the incubation, the total protein was harvested.

-

A specific amino acid assay was used to measure the amount of radioactive hydroxyproline, which is a more specific indicator of collagen, providing an accurate index of collagen production.

Principle: Procollagen (B1174764) Type I C-peptide (PICP) is cleaved from procollagen molecules during collagen synthesis and secreted into the culture medium in stoichiometric amounts to the mature collagen produced. An enzyme-linked immunosorbent assay (ELISA) can quantify the amount of PICP.

Protocol:

-

After the incubation with this compound, the cell culture supernatant was collected.

-

A quantitative analysis of PICP was performed using a commercially available enzyme immunoassay kit.

Measurement of Cell Proliferation

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Following the 24-hour treatment with this compound, MTT solution was added to the cell cultures.

-

The cells were incubated to allow the MTT to be metabolized.

-

A solubilizing agent was added to dissolve the insoluble formazan (B1609692) product into a colored solution.

-

The absorbance of the solution was measured spectrophotometrically, which is directly proportional to the number of living cells.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways for this compound-Induced Collagen Production

Early research suggests that this compound can stimulate collagen synthesis through both direct and indirect mechanisms. The following diagram illustrates these proposed pathways. This compound may directly stimulate fibroblasts to increase collagen production. Additionally, it can act on keratinocytes, causing them to release cytokines like Interleukin-1 alpha (IL-1α). IL-1α then binds to its receptor on fibroblasts, initiating a signaling cascade that can lead to increased collagen gene expression.

Caption: Proposed signaling pathways of this compound-induced collagen synthesis.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical experimental workflow used in early in vitro studies to investigate the effects of this compound on fibroblasts.

Caption: A typical experimental workflow for in vitro studies.

References

- 1. Interleukin 1α and the inflammatory process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin-1 alpha modulates collagen gene expression in cultured synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulatory effect of interleukin-1α on expression of structural matrix proteins, MMPs and TIMPs in human cardiac myofibroblasts: Role of p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epithelial-interleukin-1 inhibits collagen formation by airway fibroblasts: Implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies of Glycolic Acid's Biological Journey: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glycolic acid, the smallest of the α-hydroxy acids, plays a multifaceted role in cellular metabolism across various life forms, from plants to humans. Its significance extends from being a key intermediate in photorespiration to a potential biomarker and therapeutic target in human diseases. This in-depth technical guide provides a comprehensive analysis of the core biological pathways involving this compound, offering detailed experimental protocols and quantitative data to empower further research and drug development in this critical area.

Core Metabolic Hub: Synthesis and Degradation of this compound

This compound metabolism primarily revolves around its synthesis from the photorespiratory pathway in plants and its degradation through oxidation to glyoxylate (B1226380), a reaction catalyzed by the flavin mononucleotide (FMN)-dependent enzyme, glycolate (B3277807) oxidase.[1][2] In humans, this pathway is crucial for preventing the accumulation of harmful oxalate.

Key Enzymes in this compound Metabolism

The metabolic flux through the glycolate pathway is governed by the kinetic properties of several key enzymes. Understanding these parameters is fundamental for developing models of metabolic regulation and for identifying potential targets for therapeutic intervention.

| Enzyme | Substrate(s) | Product(s) | Km | Vmax | Organism/Tissue | Reference |

| Glycolate Oxidase (GOX) | Glycolate | Glyoxylate, H2O2 | 141 ± 16 µM | 4.1 ± 0.1 s-1 | Human Liver | [3] |

| Glyoxylate | Oxalate, H2O2 | > 4 mM (substrate inhibition) | - | Human Liver | [3] | |

| Glyoxylate Reductase (GR) | Glyoxylate, NADPH | Glycolate, NADP+ | 4.5 µmol·L–1 | - | Arabidopsis thaliana | [4] |

| Hydroxypyruvate, NADPH | Glycerate, NADP+ | 130.9 µM | 31.0 µmol min-1 mg-1 | Bacillus subtilis | [5] | |

| Alanine (B10760859):Glyoxylate Aminotransferase (AGT) | Alanine, Glyoxylate | Pyruvate (B1213749), Glycine (B1666218) | - | - | Human | [2] |

| Serine, Glyoxylate | Hydroxypyruvate, Glycine | - | - | Arabidopsis thaliana | [6] | |

| Lactate (B86563) Dehydrogenase (LDH) | Glyoxylate, NADH | Glycolate, NAD+ | - | - | Chicken Liver | [7] |

| Glyoxylate, NAD+ | Oxalate, NADH | - | - | Chicken Liver | [7] |

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism. This table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for critical enzymes involved in the synthesis and degradation of this compound. These values are essential for understanding the efficiency and substrate affinity of these enzymes.

Visualizing the this compound Metabolic Network

To provide a clear overview of the central metabolic pathways, the following diagrams illustrate the key reactions and their interconnections.

This compound's Influence on Cellular Signaling

Recent evidence suggests that this compound and its metabolites can influence cellular signaling cascades, impacting processes such as cell proliferation, inflammation, and extracellular matrix remodeling. A notable example is its interplay with the Transforming Growth Factor-β (TGF-β) signaling pathway.

TGF-β signaling is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including fibrosis and cancer.[8][9][10] While the direct mechanisms are still under investigation, studies suggest that metabolites from pathways interconnected with glycolysis can modulate TGF-β signaling.[8] Given this compound's position as a key metabolite, understanding its potential to influence this pathway is a promising area for therapeutic exploration.

Experimental Protocols for this compound Analysis

Accurate and reliable quantification of this compound and the activity of its metabolizing enzymes are paramount for robust research. This section provides detailed methodologies for key experimental procedures.

Quantification of this compound

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous quantification of this compound and other organic acids in various biological and cosmetic samples.[11][12][13]

-

Principle: Separation of analytes based on their affinity for a stationary phase and a mobile phase, followed by detection, typically by UV or mass spectrometry.

-

Sample Preparation (Urine):

-

Spike the urine sample with a known concentration of this compound stock solution.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the sample (e.g., 1:100) with the mobile phase to a final concentration within the linear range of the calibration curve.[14]

-

-

Chromatographic Conditions (Example):

-

Column: Cogent Diamond Hydride™, 4µm, 100Å

-

Mobile Phase: A gradient of A (DI Water with 10 mM Ammonium Formate) and B (95% Acetonitrile / 5% DI Water with 10 mM Ammonium Formate).

-

Flow Rate: 0.4 mL/minute.

-

Detection: ESI-NEG Mass Spectrometry.[14]

-

-

Data Analysis: Quantify this compound concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the simultaneous measurement of ethylene (B1197577) glycol and this compound, particularly in serum samples for clinical toxicology.[15][16][17]

-

Principle: Volatile derivatives of the analytes are separated by gas chromatography and detected by mass spectrometry, providing both quantitative and structural information.

-

Sample Preparation (Serum):

-

Precipitate proteins from 50 µL of serum using 150 µL of glacial acetic acid/acetonitrile (1:10, v/v) containing an internal standard (e.g., 1,3-propanediol).

-

After centrifugation, treat 10 µL of the supernatant with 500 µL of 2,2-dimethoxypropane/dimethylformamide (80:20, v/v) to remove water.

-

Reduce the volume to < 100 µL.

-

Form tert-butyldimethylsilyl derivatives of the analytes.[17]

-

-

GC-MS Conditions (Example):

-

Column: Capillary column.

-

Detection: Selected Ion Monitoring (SIM) mode.

-

-

Data Analysis: Quantify based on the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve.

3. Fluorometric Assay

This high-throughput method is suitable for measuring this compound in serum, plasma, and urine samples.[18]

-

Principle: A multi-step enzymatic reaction where this compound is metabolized to an intermediate that, in the presence of an enzyme mix and a probe, generates a fluorescent product. The fluorescence intensity is directly proportional to the this compound concentration.

-

Procedure:

-

Sample Preparation: Dilute serum or deproteinized plasma and urine samples with the provided assay buffer. For urine, a standard addition approach may be necessary to account for interfering substances.[18]

-

Standard Curve: Prepare a standard curve using the provided this compound standard.

-

Reaction: Add the reaction mix (containing the detection reagent, enzyme mix, and probe) to the samples and standards in a 96-well black plate.

-

Measurement: Immediately record fluorescence in kinetic mode (e.g., every 30 seconds for 60-90 minutes) or as an endpoint reading after a specific incubation time. The excitation and emission wavelengths are typically around 535 nm and 587 nm, respectively.

-

-

Data Analysis: Subtract the background fluorescence and calculate the this compound concentration based on the standard curve.

Enzyme Activity Assays

1. Glycolate Oxidase (GOX) Activity Assay

-

Principle: This assay measures the hydrogen peroxide (H2O2) produced during the oxidation of glycolate to glyoxylate by GOX. The H2O2, in the presence of horseradish peroxidase (HRP), oxidizes a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be quantified spectrophotometrically.[19]

-

Procedure:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5), phenylhydrazine (B124118) hydrochloride (to trap the glyoxylate product), and the chromogenic substrate.

-

Add the enzyme sample (e.g., purified enzyme or cell extract).

-

Initiate the reaction by adding the substrate, sodium glycolate.

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 324 nm for the phenylhydrazone derivative of glyoxylate).[20]

-

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

2. Alanine:Glyoxylate Aminotransferase (AGT) Activity Assay

-

Principle: The activity of AGT is determined by measuring the formation of pyruvate from the transamination of L-alanine and glyoxylate. The pyruvate produced can be quantified using a coupled reaction with lactate dehydrogenase (LDH), where the oxidation of NADH to NAD+ is monitored spectrophotometrically.[2][21]

-

Procedure:

-

Prepare a reaction mixture containing buffer (e.g., potassium phosphate, pH 7.4), pyridoxal (B1214274) 5'-phosphate (PLP, the cofactor for AGT), L-alanine, glyoxylate, NADH, and LDH.

-

Add the AGT enzyme sample to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

-

Calculation: Determine the AGT activity from the rate of NADH consumption.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the analysis of this compound and its related enzymes from biological samples.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the biological pathways of this compound, supported by quantitative data and detailed experimental protocols. The intricate network of enzymes and its emerging role in cellular signaling highlight the importance of continued research in this area. For drug development professionals, the enzymes in the glycolate pathway, such as glycolate oxidase, represent potential targets for conditions like primary hyperoxaluria. Furthermore, elucidating the precise mechanisms by which this compound modulates signaling pathways like TGF-β could open new avenues for therapeutic intervention in a range of diseases. Future research should focus on expanding the quantitative understanding of metabolic flux through these pathways under different physiological and pathological conditions and further dissecting the molecular interactions between this compound metabolites and cellular signaling components.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Molecular defects of the glycine 41 variants of alanine glyoxylate aminotransferase associated with primary hyperoxaluria type I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Active Site and Loop 4 Movements within Human Glycolate Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. mdpi.com [mdpi.com]

- 6. Alanine Aminotransferase Homologs Catalyze the Glutamate:Glyoxylate Aminotransferase Reaction in Peroxisomes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic formulations for the oxidation and the reduction of glyoxylate by lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 18α-Glycyrrhetinic Acid Down-Regulates Expression of Type I and III Collagen via TGF-Β1/Smad Signaling Pathway in Human and Rat Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov.ph [fda.gov.ph]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound Analyzed by HPLC - AppNote [mtc-usa.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Simultaneous determination of ethylene glycol and this compound in serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. abcam.com [abcam.com]

- 19. "Glycolate Oxidase Activity Assay in Plants" by Amita Kaundal, Clemencia M. Rojas et al. [digitalcommons.usu.edu]

- 20. mdpi.com [mdpi.com]

- 21. Structural dynamics shape the fitness window of alanine:glyoxylate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Glycolic Acid on Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the multifaceted effects of glycolic acid (GA) on keratinocytes in an in vitro setting. Citing a range of scientific studies, this document outlines the impact of GA on keratinocyte proliferation, inflammation, differentiation, and apoptosis. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to support further research and development in dermatology and cosmetic science.

Executive Summary

This compound, the smallest of the alpha-hydroxy acids (AHAs), is a cornerstone of dermatological and cosmetic formulations due to its well-documented effects on skin structure and function. In vitro studies using keratinocyte cell lines (e.g., HaCaT) and 3D human skin equivalents have been instrumental in elucidating the cellular and molecular mechanisms underpinning its clinical efficacy. This guide synthesizes the current understanding of how this compound modulates key keratinocyte behaviors, including cell division, inflammatory responses, terminal differentiation, and programmed cell death. The concentration and pH of this compound are critical determinants of its biological effects, which range from stimulating proliferation at lower concentrations to inducing apoptosis at higher concentrations or in combination with stressors like UVB radiation.

Effects on Keratinocyte Proliferation

This compound exhibits a biphasic effect on keratinocyte proliferation, which is largely dependent on its concentration and the experimental context.

Stimulation of Proliferation

At lower to moderate concentrations, this compound has been shown to stimulate the proliferation of basal keratinocytes. This effect is a key contributor to its role in accelerating epidermal turnover.[1][[“]] A significant mechanism underlying this proliferative effect is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is sensitive to acidic environments.[1][3] The influx of H+ ions from this compound activates TRPV1, leading to a cascade of intracellular events.[1]

One of the key downstream effects of TRPV1 activation is the release of adenosine (B11128) triphosphate (ATP) from keratinocytes. This extracellular ATP then acts on purinergic P2Y receptors on neighboring cells, further promoting a proliferative response.

Inhibition of Proliferation and Cytotoxicity

Conversely, at higher concentrations, this compound can inhibit keratinocyte proliferation and induce cytotoxicity. Studies on HaCaT cells have demonstrated a dose-dependent decrease in cell viability with increasing concentrations of this compound. Furthermore, when combined with UVB radiation, this compound can have a synergistic anti-proliferative effect, leading to cell cycle arrest.

Table 1: Quantitative Effects of this compound on Keratinocyte Viability and Proliferation

| Cell Line | This compound Concentration | Duration of Exposure | Assay | Observed Effect | Reference |

| HaCaT | 2.05 mM, 2.73 mM, 4.1 mM | 24 and 48 hours | MTT | Dose-dependent decrease in cell viability. | |

| HaCaT | 5 mM | Not specified | Flow Cytometry | Inhibitory effect on cell proliferation, synergistic anti-proliferative effect with UVB. | |

| Skin Equivalent Model | Not specified (pH-dependent) | 24 hours | BrdU Incorporation | Significantly increased BrdU incorporation in basal keratinocytes. |

Modulation of Inflammatory Responses

This compound has demonstrated significant anti-inflammatory properties in keratinocytes, particularly in the context of UVB-induced inflammation.

Inhibition of Pro-inflammatory Mediators

In vitro studies have consistently shown that this compound can reduce the production of a wide array of pro-inflammatory molecules in keratinocytes following UVB exposure. These include key cytokines and enzymes involved in the inflammatory cascade, such as:

-

Interleukin-1β (IL-1β)

-

Interleukin-6 (IL-6)

-

Interleukin-8 (IL-8)

-

Tumor Necrosis Factor-α (TNF-α)

-

Monocyte Chemoattractant Protein-1 (MCP-1)

-

Cyclooxygenase-2 (COX-2)

This reduction occurs at both the mRNA and protein levels.

Regulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the UVB-induced promoter activity of NF-κB in HaCaT cells. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target pro-inflammatory genes.

This compound can also suppress inflammation by inhibiting the activation of the inflammasome complex. It has been found to decrease the expression of inflammasome components such as NLRC4 and AIM2. By reducing the activity of caspase-1, this compound also blocks the processing and activation of IL-1β, a potent pro-inflammatory cytokine.

Table 2: Effects of this compound on Inflammatory Markers in UVB-Treated Keratinocytes

| Cell Line | This compound Concentration | Inflammatory Marker | Observed Effect | Reference |

| HaCaT | Various concentrations | IL-1β, IL-6, IL-8, TNF-α, MCP-1, COX-2 | Reduced production at both mRNA and protein levels. | |

| NHEK | 0.1 mM, 5 mM | NLRC4, AIM2 mRNA | Suppressed expression. | |

| NHEK | 0.1 mM, 5 mM | Caspase-1 activity | Reduced activity. | |

| NHEK | 0.1 mM, 5 mM | IL-1β | Blocked activation. |

Effects on Keratinocyte Differentiation

The influence of this compound on keratinocyte differentiation is an area of ongoing investigation. Differentiation is a critical process for the formation of a functional skin barrier and involves the expression of specific proteins such as keratins, involucrin, loricrin, and filaggrin. While direct, extensive quantitative data on the effects of this compound on these markers in vitro is not as abundant as for proliferation and inflammation, some studies suggest a modulatory role. For instance, the expression of differentiation markers like Keratin 10 (K10) can be influenced by the cellular state, which can be altered by treatments like this compound. It is known that calcium concentration is a key driver of keratinocyte differentiation in culture, and under normal culture conditions with sufficient calcium, HaCaT cells will gradually differentiate. Some research indicates that under certain conditions, this compound may influence the expression of proteins involved in the cornified envelope, such as involucrin, loricrin, and filaggrin.

Induction of Apoptosis

At higher concentrations or in combination with stressors like UVB radiation, this compound can induce apoptosis, or programmed cell death, in keratinocytes.

Activation of Caspase Pathways

The apoptotic effects of this compound are mediated, in part, through the activation of caspase cascades. Studies have shown that co-treatment of HaCaT cells with this compound and UVB leads to the overexpression of initiator caspases like caspase-9 and executioner caspases like caspase-3. The activation of caspase-3 is a key event in the apoptotic process, leading to the cleavage of various cellular substrates and ultimately cell death.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins plays a crucial role in regulating apoptosis. The balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2) is critical in determining cell fate. Co-treatment with this compound and UVB has been shown to lead to the overexpression of the pro-apoptotic protein Bax. An increased Bax/Bcl-2 ratio is a common indicator of a shift towards apoptosis.

Table 3: Effects of this compound on Apoptotic Markers in Keratinocytes

| Cell Line | Treatment | Apoptotic Marker | Observed Effect | Reference |

| HaCaT | GA (5mM) + UVB | Caspase-3, Caspase-9 | Overexpression. | |

| HaCaT | GA (5mM) + UVB | Bax | Overexpression. |

Key Signaling Pathways

The diverse effects of this compound on keratinocytes are orchestrated by a complex network of signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways discussed in this guide.

Proliferation Signaling Pathway

References

An In-depth Technical Guide to the Molecular Structure and Reactivity of Glycolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolic acid (hydroxyacetic acid), the smallest α-hydroxy acid (AHA), is a versatile chemical compound with significant applications across various scientific disciplines, including dermatology, organic synthesis, and polymer chemistry. Its unique bifunctional nature, possessing both a primary alcohol and a carboxylic acid group, dictates its chemical behavior and reactivity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and reactivity of this compound. It includes detailed summaries of its structural and spectroscopic data, in-depth discussions of its key reactions—such as esterification, oxidation, and polymerization—and detailed experimental protocols for its synthesis and modification. Furthermore, this guide illustrates relevant biological pathways and experimental workflows using Graphviz diagrams to provide a clear and concise visual representation of complex processes.

Molecular Structure and Physicochemical Properties

This compound (chemical formula: HOCH₂CO₂H) is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water[1]. It is the simplest α-hydroxy acid, with a molecular weight of 76.05 g/mol [2]. The presence of both a hydroxyl and a carboxyl group in its structure allows for intramolecular hydrogen bonding, which influences its physical and chemical properties[3].

Structural Parameters

The molecular geometry of this compound has been determined by microwave spectroscopy. The structure is characterized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic group[3]. This interaction results in a planar five-membered ring-like conformation in the gas phase.

Table 1: Key Bond Lengths and Angles of this compound

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| C=O | 1.2117 | [4] |

| C-O (carboxyl) | 1.5316 | [4] |

| C-C | 1.4974 | [4] |

| C-O (hydroxyl) | 1.4139 | [4] |

| O-H (hydroxyl) | 0.9541 | [4] |

| O-H (carboxyl) | 0.9548 | [4] |

| C-H | 1.0809 | [4] |

| Bond Angles (°) | ||

| O=C-O (carboxyl) | 123.3 | [4] |

| O=C-C | 124.3 | [4] |

| O-C-C (carboxyl) | 112.5 | [4] |

| C-C-O (hydroxyl) | 111.3 | [5] |

| C-O-H (hydroxyl) | 113.3 | [4] |

| Dihedral Angles (°) | ||

| H-O-C-C | 46.5 | [5] |

Physicochemical Data

This compound's properties are summarized in the table below, highlighting its acidic nature and solubility characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄O₃ | [2] |

| Molecular Weight | 76.05 g/mol | [2] |

| Appearance | Colorless, odorless, hygroscopic crystalline solid | [1] |

| Melting Point | 75 °C | [2] |

| Boiling Point | Decomposes | [2] |

| Density | 1.49 g/cm³ | [2] |

| pKa | 3.83 | [2] |

| Solubility | Highly soluble in water, alcohols, acetone, acetic acid, and ethyl acetate (B1210297) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to its unique chemical environment.

Table 3: NMR Spectroscopic Data for this compound in D₂O

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H | 3.90 - 4.20 | Singlet | -CH₂- | [6][7] |

| ¹³C | ~60.16 | - | -CH₂- | [8][9] |

| ¹³C | ~177.04 | - | -COOH | [8][9] |

1.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands for its functional groups.

Table 4: FT-IR Peak Assignments for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference(s) |

| ~3600 | O-H stretch | Hydroxyl (-OH) | [4] |

| 2914 | C-H stretch (symmetric) | Methylene (-CH₂-) | [4] |

| 1729 | C=O stretch | Carboxylic acid (-COOH) | |

| 1482 | C-H scissoring | Methylene (-CH₂-) | [4] |

| 1432 | O-H in-plane bend | Carboxylic acid (-COOH) | [4] |

| 1357 | C-H wagging | Methylene (-CH₂-) | |

| 1264 | C-H twisting | Methylene (-CH₂-) | |

| 1154 | C-O stretch | Carboxylic acid (-COOH) | [4] |

| 814 | C-H rocking | Methylene (-CH₂-) | |

| 619 | C=O in-plane deformation | Carboxylic acid (-COOH) | [4] |

| 499 | C=O out-of-plane deformation | Carboxylic acid (-COOH) | [4] |

Synthesis of this compound

This compound can be synthesized through several methods, with the hydrolysis of chloroacetic acid and the carbonylation of formaldehyde (B43269) being the most common industrial processes[10][11].

Synthesis by Hydrolysis of Chloroacetic Acid

This method involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by a hydroxyl group.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve chloroacetic acid in water.

-

Hydrolysis: Slowly add a 50% aqueous solution of sodium hydroxide (B78521) to the chloroacetic acid solution while stirring[12]. The reaction is typically carried out at an elevated temperature (90–130 °C)[12].

-

Acidification: After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to convert the sodium glycolate (B3277807) to this compound[10].

-

Purification: The resulting solution contains this compound and sodium chloride. The salt can be removed by evaporative concentration followed by extraction of the this compound with a suitable organic solvent like acetone[12]. The final product can be further purified by crystallization.

Caption: Workflow for the synthesis of this compound via hydrolysis of chloroacetic acid.

Reactivity of this compound

The dual functionality of this compound underpins its diverse reactivity, enabling it to undergo reactions characteristic of both alcohols and carboxylic acids.

Esterification

This compound reacts with alcohols in the presence of an acid catalyst to form glycolate esters. The Fischer esterification is a common method for this transformation.

-

Reaction Setup: In a round-bottom flask, combine this compound and an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid[13][14].

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product[13]. The removal of water as it forms, for instance, by using a Dean-Stark apparatus, can increase the yield[13].

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine[13].

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude ethyl glycolate can be purified by distillation.

Caption: Experimental workflow for the Fischer esterification of this compound.

Oxidation

The primary alcohol group of this compound can be oxidized to an aldehyde (glyoxylic acid) and further to a carboxylic acid (oxalic acid). The choice of oxidizing agent and reaction conditions determines the product selectivity.

-

Reaction Setup: In a well-ventilated fume hood, place an aqueous solution of this compound in a reaction vessel.

-

Oxidation: Slowly add nitric acid to the this compound solution. The reaction can be initiated by the addition of a small amount of sodium nitrite[15]. The reaction temperature is typically controlled between 20-80 °C[15].

-

Monitoring: The progress of the reaction can be monitored by techniques such as HPLC to determine the conversion of this compound and the yield of glyoxylic acid[15].

-

Product Isolation: Upon completion, the reaction mixture contains glyoxylic acid, unreacted this compound, and potentially oxalic acid as a byproduct. The separation and purification of glyoxylic acid can be challenging and may involve techniques like selective precipitation of its salts.

Polymerization

This compound serves as a monomer for the synthesis of polythis compound (PGA), a biodegradable and biocompatible polymer. The most common method for producing high molecular weight PGA is the ring-opening polymerization of glycolide (B1360168), the cyclic dimer of this compound.

-

Monomer and Catalyst Preparation: In a dry, inert atmosphere (e.g., a glovebox), charge a reaction vessel with purified glycolide and a catalyst, such as tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂)[16][17]. An initiator, like 1-dodecanol, can also be added to control the molecular weight[16].

-

Polymerization: Heat the reaction mixture to a temperature typically between 130-205 °C[16]. The polymerization is usually carried out in bulk (without a solvent).

-

Reaction Time: The reaction time can vary from minutes to several hours, depending on the temperature, catalyst, and desired molecular weight[16].

-

Polymer Isolation and Purification: After the desired polymerization time, cool the reaction vessel to room temperature. The resulting solid PGA can be dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomer and catalyst residues. The purified polymer is then dried under vacuum.

Caption: General workflow for the synthesis of polythis compound (PGA).

Biological Significance and Metabolic Pathways

This compound and its conjugate base, glycolate, are involved in key metabolic pathways in various organisms.

Photorespiration

In plants, glycolate is a central intermediate in the photorespiration pathway, which occurs in chloroplasts, peroxisomes, and mitochondria. This pathway is initiated by the oxygenase activity of RuBisCO.

Caption: Simplified diagram of the photorespiration pathway involving glycolate.

Glyoxylate Cycle

In plants, bacteria, protists, and fungi, the glyoxylate cycle is an anabolic pathway that allows for the synthesis of carbohydrates from two-carbon compounds like acetyl-CoA. Glyoxylate, which can be formed from the oxidation of glycolate, is a key intermediate in this cycle.

Caption: The key reactions of the glyoxylate cycle.

Applications in Drug Development and Research

This compound's ability to penetrate the skin has led to its widespread use in dermatological formulations for exfoliation and improving skin texture. In drug development, it can be used to synthesize biodegradable polymers like PGA and its copolymers (e.g., PLGA), which are employed in drug delivery systems and as bioresorbable surgical sutures. Its reactivity also makes it a valuable building block in the synthesis of various organic molecules.

Conclusion

This compound is a fundamentally important molecule with a rich chemistry stemming from its bifunctional structure. A thorough understanding of its molecular properties, reactivity, and synthetic methodologies is essential for its effective application in research and development. The data and protocols presented in this guide offer a comprehensive resource for scientists and professionals working with this versatile α-hydroxy acid.

References

- 1. shimadzu.com [shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 3. inis.iaea.org [inis.iaea.org]

- 4. IR, Raman and Ab-initio Calcualtions of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. This compound(79-14-1) 1H NMR [m.chemicalbook.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. jinbangch.com [jinbangch.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Preparation of Glycolic acid_Chemicalbook [chemicalbook.com]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 15. WO2020243907A1 - A method of oxidizing glycolaldehyde using nitric acid - Google Patents [patents.google.com]

- 16. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation [mdpi.com]

- 17. researchgate.net [researchgate.net]

A Historical Perspective on the Discovery and Elucidation of Glycolic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolic acid, the smallest of the α-hydroxy acids (AHAs), has a rich scientific history that began in the mid-19th century with its initial discovery and synthesis. From its early characterization to the modern-day elucidation of its complex biological mechanisms, this compound has transitioned from a chemical curiosity to a cornerstone of dermatology and a valuable intermediate in organic synthesis. This technical guide provides an in-depth historical perspective on the discovery of this compound, detailing the seminal experiments, the evolution of its synthesis, and the scientific investigations that have unveiled its mechanisms of action at the cellular and molecular levels.

The Genesis of this compound: Nomenclature and First Synthesis

The journey of this compound began in 1848 when French chemist Auguste Laurent first coined the name "acide glycolique" (this compound).[1] He hypothesized that the amino acid glycine, then known as glycocolle, could be the amine of a yet-to-be-discovered acid.[1]

The actual isolation and synthesis of this compound were first achieved in 1851 by German chemist Adolph Strecker and Russian chemist Nikolai Nikolaevich Sokolov.[1] Their pioneering work, published in Annalen der Chemie und Pharmacie, detailed the production of this compound from a more complex organic molecule, hippuric acid.

Experimental Protocol: The First Synthesis of this compound (Strecker and Sokolov, 1851)

The inaugural synthesis of this compound involved a two-step process starting from hippuric acid. While the original 1851 publication by Socoloff and Strecker provides the most detailed account, the general methodology is as follows:

Step 1: Formation of Benzothis compound

-

Reactants: Hippuric acid, nitric acid, and nitrogen dioxide.

-

Procedure: Hippuric acid was treated with nitric acid and nitrogen dioxide. This reaction resulted in the formation of an ester of benzoic acid and this compound, which they named "benzothis compound" (Benzoglykolsäure).

Step 2: Hydrolysis to this compound

-

Reactant: Benzothis compound, dilute sulfuric acid.

-

Procedure: The benzothis compound ester was boiled for several days with dilute sulfuric acid. This prolonged hydrolysis cleaved the ester bond, yielding benzoic acid and the desired this compound (Glykolsäure). The final step would have involved separation and purification of the this compound from the reaction mixture.

Evolution of this compound Synthesis

Following its initial discovery, chemists explored various methods for synthesizing this compound, seeking more efficient and economical routes.

Historical Synthesis Methods

Over the years, several alternative methods for this compound synthesis were developed:

-

From Glycine: In a method that echoes Laurent's original hypothesis, this compound was synthesized by the nitrous acid oxidation of glycine. However, this method was not widely adopted due to the complexity of the oxidation products.

-

From Hydroxyacetonitrile: The acid hydrolysis of hydroxyacetonitrile (formaldehyde cyanohydrin) was another early method. The high toxicity of the cyanide starting materials made this route less practical for large-scale production.

-

From Chloroacetic Acid: A significant advancement was the hydrolysis of chloroacetic acid with sodium hydroxide, followed by re-acidification.[1] This method provided a more direct and safer route to this compound.

Modern Industrial Synthesis: Carbonylation of Formaldehyde (B43269)